An In-depth Technical Guide to 4-(2-Bromoacetyl)benzene-1-sulfonamide: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-(2-Bromoacetyl)benzene-1-sulfonamide: Properties, Reactivity, and Applications
Introduction
4-(2-Bromoacetyl)benzene-1-sulfonamide is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Characterized by the presence of a sulfonamide group and an α-bromoacetyl moiety, this molecule serves as a versatile synthetic intermediate for the construction of a diverse range of heterocyclic compounds and potential therapeutic agents. The sulfonamide functional group is a well-established pharmacophore, integral to numerous FDA-approved drugs, while the reactive α-bromo ketone provides a convenient handle for covalent modification and molecular elaboration.[1][2] This guide offers a comprehensive overview of its chemical properties, reactivity, synthesis, and applications, providing researchers and drug development professionals with a technical resource for its effective utilization.
Physicochemical and Structural Properties
The fundamental properties of 4-(2-Bromoacetyl)benzene-1-sulfonamide define its behavior in chemical systems and are crucial for its handling and application. These properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 4-(2-bromoacetyl)benzenesulfonamide | PubChem[3] |
| Synonyms | 4-(2-Bromoacetyl)benzenesulfonamide | PubChem[3] |
| CAS Number | 944-33-2 | PubChem[3] |
| Molecular Formula | C₈H₈BrNO₃S | PubChem[3] |
| Molecular Weight | 278.12 g/mol | BLDpharm[4], Parchem[5] |
| Monoisotopic Mass | 276.94083 Da | PubChem[3][6] |
| Appearance | Solid (Typical) | General Knowledge |
| Storage | Inert atmosphere, room temperature | BLDpharm[4] |
Molecular Structure
The structure features a benzene ring substituted at the 1 and 4 positions with a sulfonamide (-SO₂NH₂) group and a bromoacetyl (-C(O)CH₂Br) group, respectively. This arrangement combines the electrophilic character of the α-haloketone with the hydrogen-bonding capabilities and established biological relevance of the arylsulfonamide core.
2D Structure:
(Image Source: PubChem, CID 11832723)
Spectroscopic Profile
Characterization of 4-(2-Bromoacetyl)benzene-1-sulfonamide relies on standard spectroscopic techniques. While specific spectra for this exact compound require direct acquisition, its key functional groups give rise to predictable and characteristic signals.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by characteristic vibrations of the sulfonamide and ketone groups.[7]
-
-SO₂NH₂ vibrations: Asymmetric and symmetric stretching of the S=O bonds are expected in the regions of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. The N-H stretching of the sulfonamide group typically appears in the 3349–3144 cm⁻¹ region.[7]
-
C=O vibration: A strong absorption band for the ketone carbonyl group is expected around 1690-1710 cm⁻¹.[7]
-
C-Br vibration: A band corresponding to the C-Br stretch would appear in the lower frequency region of the spectrum.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons on the benzene ring would appear as a set of doublets in the aromatic region (~7.5-8.5 ppm). The methylene protons (-CH₂Br) adjacent to the carbonyl and bromine would be highly deshielded, appearing as a singlet around 4.5-5.0 ppm. The sulfonamide protons (-SO₂NH₂) would likely appear as a broad singlet, with its chemical shift being solvent-dependent.[7][8]
-
¹³C NMR: The carbonyl carbon would be the most downfield signal (~190 ppm). Aromatic carbons would resonate in the 120-150 ppm range, and the methylene carbon (-CH₂Br) would appear around 30-40 ppm.[7]
-
-
Mass Spectrometry (MS): Mass spectrometry would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio). The monoisotopic mass is 276.94083 Da.[3][6]
Synthesis and Reactivity
General Synthesis Strategies
The synthesis of arylsulfonamides is a well-established process in organic chemistry.[1] A common route involves the reaction of an appropriate sulfonyl chloride with ammonia. For 4-(2-Bromoacetyl)benzene-1-sulfonamide, a plausible synthetic pathway could involve the Friedel-Crafts acylation of a protected benzenesulfonamide followed by α-bromination, or the chlorosulfonation of 2-bromoacetophenone followed by amination. The synthesis of related sulfonamide intermediates is often detailed in patent literature, highlighting their importance in larger synthetic campaigns.[9]
Caption: A potential synthetic workflow for the target compound.
Core Reactivity
The utility of this compound stems from its two distinct reactive centers: the electrophilic α-bromo ketone and the nucleophilic/acidic sulfonamide group.
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α-Bromo Ketone Reactivity: The carbon atom bearing the bromine is highly electrophilic and is susceptible to attack by a wide range of nucleophiles. This makes it an excellent alkylating agent.
-
Nucleophilic Substitution: It readily reacts with amines, thiols, and other nucleophiles to form new C-N, C-S, or C-O bonds. This reaction is fundamental to its use as a building block for creating larger, more complex molecules.
-
Heterocycle Formation: It is a classic precursor for the Hantzsch thiazole synthesis (reacting with thioamides) and other cyclization reactions to form imidazoles, oxazoles, and other heterocyclic systems.[8]
-
-
Sulfonamide Group Reactivity: The sulfonamide moiety can participate in reactions as well.
-
Acidity: The protons on the nitrogen are acidic and can be deprotonated by a base, allowing for subsequent N-alkylation or N-arylation.
-
Pharmacological Anchor: In drug design, the sulfonamide group acts as a potent hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzyme active sites.[1][10]
-
Caption: Key reactivity pathways of the title compound.
Applications in Research and Drug Development
The unique combination of a reactive handle and a proven pharmacophore makes 4-(2-Bromoacetyl)benzene-1-sulfonamide a valuable starting material in medicinal chemistry.
-
Scaffold for Library Synthesis: It serves as an ideal scaffold for generating libraries of diverse compounds for high-throughput screening. By reacting the α-bromo ketone with various nucleophiles, researchers can rapidly create a multitude of derivatives to probe structure-activity relationships (SAR).[11]
-
Covalent Inhibitors: The electrophilic bromoacetyl group can act as a "warhead" to form a covalent bond with nucleophilic amino acid residues (such as cysteine or histidine) in the active site of an enzyme. This strategy can lead to highly potent and selective inhibitors with prolonged duration of action.
-
Intermediate for Biologically Active Molecules: The benzenesulfonamide core is found in a wide array of drugs, including antibacterial agents, diuretics, anticonvulsants, and anti-inflammatory drugs.[1][10] This compound provides a direct entry point for synthesizing novel analogs of these established drug classes. Recent research has highlighted the potential of new benzene sulfonamide derivatives as potent agents against conditions like hepatic fibrosis.[11]
Safety, Handling, and Storage
As with any reactive chemical, proper safety protocols must be strictly followed when handling 4-(2-Bromoacetyl)benzene-1-sulfonamide. The GHS classification indicates several hazards.[3]
Hazard Identification (GHS Classification)
-
H302: Harmful if swallowed[3]
-
H315: Causes skin irritation[3]
-
H318/H319: Causes serious eye damage/irritation[3]
-
H335: May cause respiratory irritation[3]
Recommended Handling Protocol
A rigorous safety workflow is essential to minimize exposure and ensure operator safety.
Caption: A basic laboratory safety workflow for handling this chemical.
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[12][13]
-
For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from moisture and air.[4]
-
Keep away from incompatible materials such as strong oxidizing agents.[13]
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11832723, 4-(2-Bromoacetyl)benzene-1-sulfonamide. Retrieved from [Link]
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PubChemLite. (n.d.). 4-(2-bromoacetyl)benzene-1-sulfonamide. Retrieved from [Link]
- Google Patents. (1995). US5470973A - Synthesis of sulfonamide intermediates.
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Asker, F. W., et al. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Research India Publications. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information: Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
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SpectraBase. (n.d.). 1H NMR of 4-bromo-N,N-bis(2-oxo-3-phenylpropyl)benzene-1-sulfonamide. Retrieved from [Link]
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Ashraf, Z., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis. Retrieved from [Link]
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ResearchGate. (2016). 4-Bromo-N-(4-fluorophenyl)benzenesulfonamide. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69696, 4-Bromobenzenesulfonamide. Retrieved from [Link]
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Wang, M., et al. (2023). Discovery and development of benzene sulfonamide derivatives as anti-hepatic fibrosis agents. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
- Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
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ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]
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National Institutes of Health. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7370, Benzenesulfonamide. Retrieved from [Link]
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